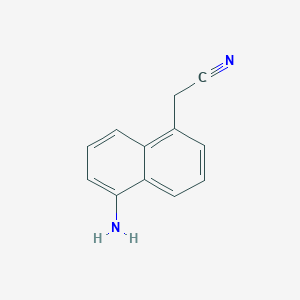
1-Aminonaphthalene-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Aminonaftaleno-5-acetonitrilo es un compuesto orgánico con la fórmula molecular C12H10N2. Es un derivado del naftaleno, caracterizado por la presencia de un grupo amino en la primera posición y un grupo acetonitrilo en la quinta posición del anillo de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1-Aminonaftaleno-5-acetonitrilo puede sintetizarse a través de varios métodos. Un enfoque común involucra la reacción de 1-naftilamina con acetonitrilo en presencia de un catalizador adecuado. La reacción normalmente requiere temperaturas elevadas y puede implicar el uso de un solvente como la dimetilformamida para facilitar la reacción.
Métodos de Producción Industrial: En un entorno industrial, la producción de 1-Aminonaftaleno-5-acetonitrilo puede implicar procesos de lotes grandes o continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la temperatura, la presión y la concentración del catalizador, es crucial para lograr una alta eficiencia y calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1-Aminonaftaleno-5-acetonitrilo experimenta varias reacciones químicas, incluidas:
Oxidación: El grupo amino puede oxidarse para formar los correspondientes derivados nitro o nitroso.
Reducción: El grupo nitrilo puede reducirse para formar aminas primarias.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, particularmente en el anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de aluminio y litio.
Sustitución: Reactivos electrófilos como los halógenos o los ácidos sulfónicos en condiciones ácidas o básicas.
Principales Productos Formados:
Oxidación: Derivados de nitro- o nitroso-naftaleno.
Reducción: Aminas primarias.
Sustitución: Derivados halogenados o sulfonados de naftaleno.
Aplicaciones Científicas De Investigación
El 1-Aminonaftaleno-5-acetonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de colorantes, pigmentos y otros compuestos orgánicos.
Biología: Investigado por su potencial como bloque de construcción en la síntesis de moléculas biológicamente activas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y nanocompuestos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 1-Aminonaftaleno-5-acetonitrilo implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo amino puede formar enlaces de hidrógeno y participar en reacciones nucleófilas, mientras que el grupo nitrilo puede participar en interacciones electrófilas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Compuestos Similares:
Ácido 1-Aminonaftaleno-4-sulfónico: Conocido por su uso en la síntesis de colorantes.
Ácido 1-Aminonaftaleno-6-sulfónico: Utilizado en la producción de pigmentos.
1-Aminoantraquinona: Estudiado por sus propiedades redox y aplicaciones en electrónica orgánica.
Singularidad: El 1-Aminonaftaleno-5-acetonitrilo es único debido al posicionamiento específico de sus grupos funcionales, lo que confiere una reactividad y propiedades distintas en comparación con otros derivados del naftaleno. Su combinación de un grupo amino y un grupo nitrilo lo convierte en un intermedio versátil en la síntesis orgánica y la ciencia de los materiales.
Comparación Con Compuestos Similares
1-Aminonaphthalene-4-sulfonic acid: Known for its use in dye synthesis.
1-Aminonaphthalene-6-sulfonic acid: Utilized in the production of pigments.
1-Aminoanthraquinone: Studied for its redox properties and applications in organic electronics.
Uniqueness: 1-Aminonaphthalene-5-acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other naphthalene derivatives. Its combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(5-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-9-3-1-5-11-10(9)4-2-6-12(11)14/h1-6H,7,14H2 |
Clave InChI |
HUPCZIVTCJXOHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



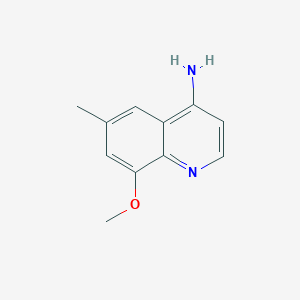



![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
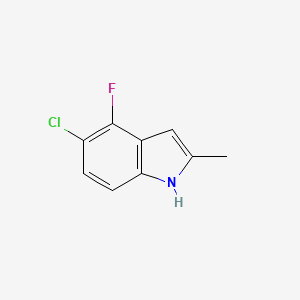

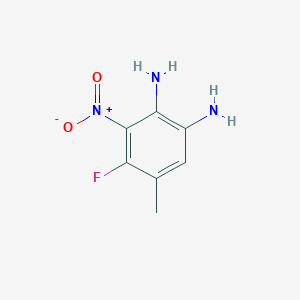
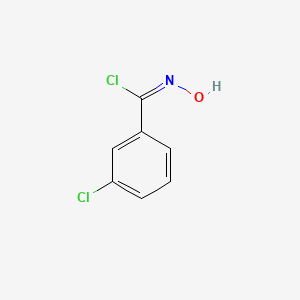



![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)
